1-Chloro-4-(2-ethoxyethanesulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

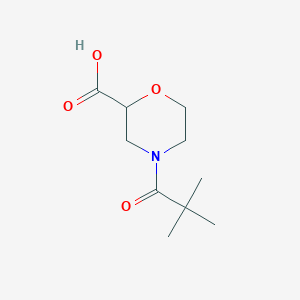

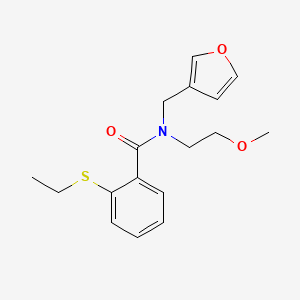

“1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” is a chemical compound with the molecular formula C10H13ClO3S . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfone .

Synthesis Analysis

The synthesis of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could potentially involve electrophilic aromatic substitution reactions . These reactions are characterized by the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” consists of 13 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom, making a total of 28 atoms . The molecule contains a six-membered aromatic ring, an aliphatic ether, and a sulfone .

Chemical Reactions Analysis

The chemical reactions of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the attack of a nucleophile on one of the aromatic-ring carbons, followed by the loss of a halide anion from the negatively charged intermediate .

科学的研究の応用

Proton Exchange Membranes

Kazuya Matsumoto, Tomoya Higashihara, and M. Ueda (2009) developed new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. This research involved the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone with specific compounds and subsequent sulfonation, showcasing an application in creating efficient proton conduction membranes for fuel cells. This study emphasizes the chemical's role in enhancing the performance of proton exchange membranes by contributing to the formation of well-defined phase-separated structures (Matsumoto, Higashihara, & Ueda, 2009).

Catalytic Reactions

In another study, Jie Yan, Hong Wang, Zhenping Yang, and Yan He (2009) reported an efficient catalytic method for sulfonyloxylactonization of alkenoic acids. They used (diacetoxyiodo)benzene as a recyclable catalyst in combination with m-chloroperbenzoic acid and sulfonic acid, highlighting the compound's utility in synthesizing sulfonyloxylactones. This research demonstrates the compound's application in catalyzing reactions that form valuable chemical structures with potential industrial applications (Yan, Wang, Yang, & He, 2009).

Synthesis of Polyfunctionally Substituted Pyridine

Y. M. Elkholy, F. Abu-Shanab, and A. W. Erian (2000) explored the preparation of 1-Benzoyl-1-phenylsulfone-2-ethoxyethene for the synthesis of pyridinethiones, leading to various heterocyclic ring systems. This study indicates the chemical's role in facilitating the synthesis of complex organic compounds, which could have further implications in pharmaceuticals and materials science (Elkholy, Abu-Shanab, & Erian, 2000).

Efficient Synthesis of Sulfonyl Chlorides

Dong-Wook Kim, Y. Ko, and S. H. Kim (1992) presented a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides with excellent yields. This method involves the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, showcasing the chemical's utility in the efficient preparation of sulfonyl chlorides, crucial intermediates in various chemical syntheses (Kim, Ko, & Kim, 1992).

作用機序

The mechanism of action for “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could involve electrophilic aromatic substitution reactions . In these reactions, an electrophilic substituting agent attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

特性

IUPAC Name |

1-chloro-4-(2-ethoxyethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-2-14-7-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSJMQKLSXMFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

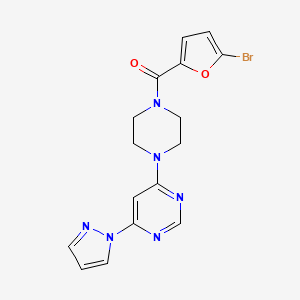

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)

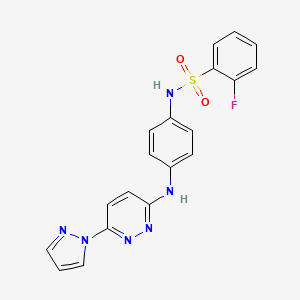

![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)

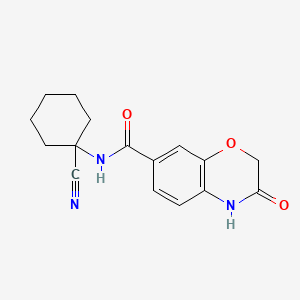

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)

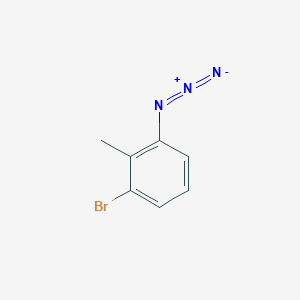

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)